2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features an isoindoline core, which is a bicyclic structure containing both a benzene ring and a pyrrole-like nitrogen-containing ring. The presence of the carboxylic acid functional group and the ethoxyethyl substituent contributes to its chemical reactivity and solubility properties.
The compound can be synthesized through various organic reactions, typically involving starting materials such as isoindoline derivatives and carboxylic acids. Its synthesis may be explored in the context of developing new pharmaceuticals or studying its biological activities.
This compound falls under the category of carboxylic acids due to the presence of the carboxyl group (-COOH). It is also classified as an isoindoline derivative, which links it to other compounds with potential biological activity.
The synthesis of 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid can be approached through several methods:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during these processes.
The molecular formula for this compound is . Key molecular data include:
The compound's reactivity is primarily governed by its functional groups:
Technical details regarding reaction conditions (temperature, pressure, catalysts) are essential for successful transformations.
The mechanism of action for 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid in biological systems could involve:
Data on specific targets and pathways would require empirical studies to elucidate these mechanisms fully.
Key physical properties include:
Chemical properties include:
Relevant data should be gathered from experimental analyses such as spectroscopy (NMR, IR) and chromatography (HPLC).
2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid has potential applications in several areas:
Further research into these applications would enhance understanding and utilization of this compound in various scientific fields.
The synthesis of 2-(2-ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid (CAS 1048916-58-0, C₁₃H₁₅NO₄) relies on strategic functionalization of the isoindoline scaffold. A two-step approach is commonly employed:
Alternative routes include palladium-catalyzed coupling for C-4 carboxylation and multi-step sequences from 2-methyl-3-oxoisoindoline precursors (e.g., C₁₀H₉NO₃, PubChem CID 1084844) through oxidation and side-chain elongation [8]. Challenges persist in achieving regioselective C-4 functionalization without epimerization at chiral centers.
Table 1: Synthetic Approaches to 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic Acid
Method | Starting Material | Key Conditions | Yield (%) | Purity |
---|---|---|---|---|
Pfitzinger/Alkylation | Isatin derivative | KOH/EtOH; 2-Bromoethyl ethyl ether | 40-45 | >95% |
Pd-Catalyzed Carboxylation | 2-(2-Ethoxyethyl)isoindoline | Pd(OAc)₂/CO atmosphere | 30-35 | 90% |
Oxidation-Alkylation | 2-Methyl-3-oxoisoindoline | KMnO₄; then alkylation | 25-30 | 85% |
The ethoxyethyl side chain confers distinct pharmacological advantages, as demonstrated in analogs like the triacylglyceride (TAG) accumulation inhibitor ML377 (CID 71677755). Key SAR insights include:
Table 2: SAR of Ethoxyethyl-Isoindoline Derivatives
R Group | TAG IC₅₀ (μM) | DGAT-1 Selectivity | Cellular Permeability |
---|---|---|---|
‑CH₂CH₂OCH₂CH₃ (Target) | 1.1 ± 0.2 | >45-fold | High (Papp 25 × 10⁻⁶ cm/s) |
‑CH₂OCH₃ | 5.7 ± 0.9 | 10-fold | Moderate |
‑CH₂CH₂SCH₃ | >10 | Not selective | Low |
‑CH₂CH₃ (Ethyl) | 8.3 ± 1.5 | 5-fold | Moderate |
Despite promising target affinity, the ethoxyethyl-isoindoline scaffold faces metabolic challenges:
The spatial orientation of the carboxylic acid and ethoxyethyl groups dictates target engagement:
Table 3: Bioactivity vs. Substituent Positioning in Isoindoline Analogs
Substituent Position | Example Target | Binding Affinity | Key Interaction |
---|---|---|---|
C-4 COOH | Myocyte TAG pathway | IC₅₀ 1.1 μM | Salt bridge with catalytic lysine |
C-5 COOH | TrxR | IC₅₀ >100 μM | Weak H-bonding |
N-2 Ethoxyethyl | DGAT-1 allosteric site | Ki 0.84 μM | Hydrophobic pocket occupancy |
C-6 NO₂ | TrxR Sec residue | IC₅₀ 5.3 μM | Enhanced Michael acceptor propensity |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0